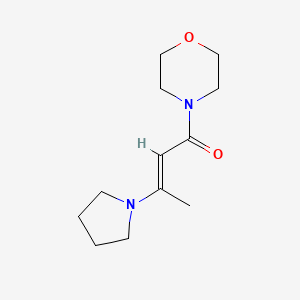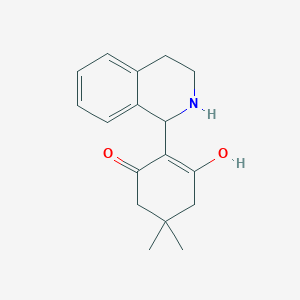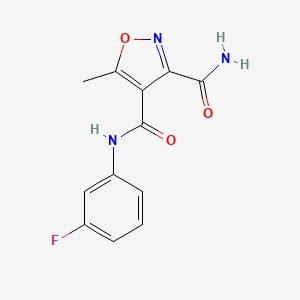
N~4~-(3-fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide
Vue d'ensemble
Description
N~4~-(3-fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide, also known as FIPI, is a small molecule inhibitor that has been developed for the inhibition of phospholipase D (PLD) enzymes. PLD is a key enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. The inhibition of PLD has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
N~4~-(3-fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide inhibits PLD enzymes by binding to the catalytic site of the enzyme and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This inhibition of PLD activity leads to a decrease in the production of phosphatidic acid, which is a key signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects:
The inhibition of PLD activity by N~4~-(3-fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide has been shown to have various biochemical and physiological effects. In cancer, N~4~-(3-fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N~4~-(3-fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide has been shown to inhibit the migration and invasion of cancer cells. Furthermore, N~4~-(3-fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators, such as TNF-α and IL-6. Moreover, N~4~-(3-fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide has been studied for its potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N~4~-(3-fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Furthermore, it is highly specific for PLD enzymes and does not inhibit other enzymes. However, N~4~-(3-fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide has certain limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. Moreover, it has a short half-life in vivo, which can limit its efficacy in animal models.
Orientations Futures
There are several future directions for the study of N~4~-(3-fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide. One potential direction is the development of more potent and selective PLD inhibitors. Another potential direction is the study of the effects of N~4~-(3-fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide on other cellular processes, such as autophagy and apoptosis. Moreover, the study of the efficacy of N~4~-(3-fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide in animal models of various diseases, such as cancer and neurodegenerative disorders, is an important future direction. Finally, the development of novel drug delivery systems for N~4~-(3-fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide could improve its efficacy and bioavailability in vivo.
Applications De Recherche Scientifique
N~4~-(3-fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N~4~-(3-fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting PLD enzymes. In addition, N~4~-(3-fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. Furthermore, N~4~-(3-fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide has been studied for its potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
4-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-3,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3/c1-6-9(10(11(14)17)16-19-6)12(18)15-8-4-2-3-7(13)5-8/h2-5H,1H3,(H2,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBXZZOTPAZMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501205131 | |
| Record name | N4-(3-Fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(3-fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide | |
CAS RN |
338792-90-8 | |
| Record name | N4-(3-Fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338792-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N4-(3-Fluorophenyl)-5-methyl-3,4-isoxazoledicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B3128166.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2-dimethylpropanamide](/img/structure/B3128177.png)
![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B3128182.png)
![N-[(4-chlorobenzoyl)amino]-N'-(4-methoxyphenyl)methanimidamide](/img/structure/B3128207.png)
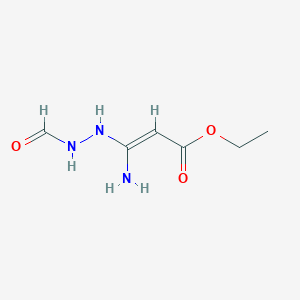
![2-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B3128217.png)
![methyl 4-hydroxy-3-oxo-4-phenyl-3a,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole-2(3H)-carboxylate](/img/structure/B3128221.png)
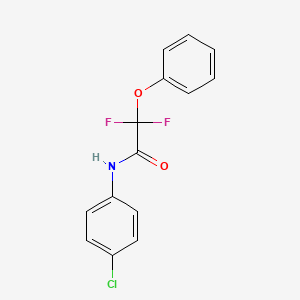
![N-(4-bromophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3128226.png)
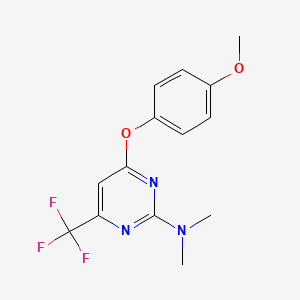
![N-[(4-chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3128240.png)

